molecular formula C26H30N2O3S B281046 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide

4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide

カタログ番号 B281046
分子量: 450.6 g/mol
InChIキー: IRPDEFQAWBEDMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide is a chemical compound that is commonly referred to as TAK-659. It is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and autoimmune disorders. TAK-659 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

作用機序

TAK-659 works by inhibiting a protein called Bruton's tyrosine kinase (BTK). BTK is a key regulator of immune cell signaling, and its inhibition can lead to the suppression of immune cell activation and the reduction of inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation in autoimmune diseases, and improve the survival of animals with autoimmune diseases.

実験室実験の利点と制限

One of the main advantages of TAK-659 is its specificity for BTK. It has been shown to have minimal off-target effects, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of TAK-659 is its relatively short half-life, which may limit its effectiveness in clinical settings.

将来の方向性

There are several future directions for the research and development of TAK-659. One potential direction is to evaluate its effectiveness in combination with other drugs for the treatment of cancer and autoimmune diseases. Another potential direction is to develop more potent and selective BTK inhibitors that can overcome the limitations of TAK-659. Additionally, further research is needed to determine the optimal dosing and administration of TAK-659 in clinical settings.

合成法

The synthesis of TAK-659 involves several steps, including the reaction of 5-tert-butyl-2,3-dimethylphenylsulfonyl chloride with 2-amino-N-(2-methylphenyl)benzamide in the presence of a base. This reaction produces the intermediate compound, which is then further reacted with an amine to form TAK-659.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models for its potential use in the treatment of cancer and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in autoimmune diseases.

特性

分子式

C26H30N2O3S

分子量

450.6 g/mol

IUPAC名

4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C26H30N2O3S/c1-17-9-7-8-10-23(17)27-25(29)20-11-13-22(14-12-20)28-32(30,31)24-16-21(26(4,5)6)15-18(2)19(24)3/h7-16,28H,1-6H3,(H,27,29)

InChIキー

IRPDEFQAWBEDMM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3C)C)C(C)(C)C

正規SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3)C(C)(C)C)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。